molecular formula C10H18O B3191241 Pulegol CAS No. 529-02-2

Pulegol

Cat. No. B3191241
Key on ui cas rn: 529-02-2
M. Wt: 154.25 g/mol
InChI Key: JGVWYJDASSSGEK-UHFFFAOYSA-N
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Patent
US06342644B1

Procedure details

A 500 ml capacity autoclave was charged with 150 g (1 mol) of piperitenone, 18.6 mg (0.04 mmol) of [Rh(cod)2]PF6, 47.2 mg (0.04 mmol) of (S)-DTBM-SEGPHOS, 14.8 mg (0.02 mmol) of BrPPh3(CH2)4PPh3Br and 7.5 ml of ethyl acetate, and the reaction was carried out at 50° C. for 20 hours under a hydrogen pressure of 3 Mpa. After completion of the reaction, hydrogen was purged, the reaction solution was concentrated and then distillation was carried out under a reduced pressure to obtain 136.8 g of pulegol. The yield was 90%.
Quantity
150 g
Type
reactant
Reaction Step One
[Compound]
Name
[Rh(cod)2]PF6
Quantity
18.6 mg
Type
reactant
Reaction Step One
Quantity
47.2 mg
Type
reactant
Reaction Step One
[Compound]
Name
BrPPh3(CH2)4PPh3Br
Quantity
14.8 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:11][CH2:10][C:6](=[C:7]([CH3:9])[CH3:8])[C:4](=[O:5])[CH:3]=1.CC(C1C(OC)=C(C(C)(C)C)C=C(P(C2C=C(C(C)(C)C)C(OC)=C(C(C)(C)C)C=2)C2C=CC3OCOC=3C=2C2C3OCOC=3C=CC=2P(C2C=C(C(C)(C)C)C(OC)=C(C(C)(C)C)C=2)C2C=C(C(C)(C)C)C(OC)=C(C(C)(C)C)C=2)C=1)(C)C.[H][H]>C(OCC)(=O)C>[CH3:1][CH:2]1[CH2:3][CH:4]([OH:5])[C:6](=[C:7]([CH3:8])[CH3:9])[CH2:10][CH2:11]1

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
CC1=CC(=O)C(=C(C)C)CC1
Name
[Rh(cod)2]PF6
Quantity
18.6 mg
Type
reactant
Smiles
Name
Quantity
47.2 mg
Type
reactant
Smiles
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C8=CC(=C(C(=C8)C(C)(C)C)OC)C(C)(C)C
Name
BrPPh3(CH2)4PPh3Br
Quantity
14.8 mg
Type
reactant
Smiles
Name
Quantity
7.5 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated
DISTILLATION
Type
DISTILLATION
Details
distillation

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CC1CCC(=C(C)C)C(C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 136.8 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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